

Application Note: Determination of Diamidafos by High-Performance Liquid Chromatography

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Compound of Interest		
Compound Name:	Diamidafos	
Cat. No.:	B158128	Get Quote

Abstract

This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **Diamidafos**, a phosphorodiamide nematicide. Due to the limited availability of specific validated methods for **Diamidafos**, this document provides a comprehensive, albeit theoretical, protocol based on the known physicochemical properties of the compound and established analytical methodologies for similar organophosphorus pesticides. The proposed method utilizes a reversed-phase C18 column with UV detection. Detailed protocols for sample preparation from agricultural matrices, preparation of standards, and instrument parameters are provided. This document is intended to serve as a starting point for researchers, scientists, and drug development professionals for the development and validation of a robust analytical method for **Diamidafos**.

Introduction

Diamidafos, with the chemical name phenyl N,N'-dimethylphosphorodiamidate, is an organophosphorus compound primarily used as a nematicide in agriculture.[1] Monitoring its residues in environmental samples and agricultural products is crucial for ensuring food safety and assessing environmental impact. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of thermally labile pesticides like many organophosphates, offering high resolution and sensitivity. This application note outlines a proposed HPLC method coupled with UV detection for the determination of **Diamidafos**.



Physicochemical Properties of Diamidafos

A thorough understanding of the physicochemical properties of **Diamidafos** is essential for developing an effective HPLC method. Key properties are summarized in the table below.

Property	Value	Reference
Chemical Name	phenyl N,N'- dimethylphosphorodiamidate	[1][2]
CAS Number	1754-58-1	[1][2][3][4]
Molecular Formula	C8H13N2O2P	[1][4][5]
Molecular Weight	200.17 g/mol	[4][5]
Appearance	Colorless or white odorless solid	[3]
Melting Point	103.5 °C	[2]
Solubility	Soluble in acetone, chloroform, methanol, methylene chloride. Limited solubility in water (approx. 30-50 g/L). Insoluble in non-polar solvents.	[5]

Proposed HPLC Method

Note: This is a proposed method and requires full validation in accordance with regulatory guidelines before routine use.

Chromatographic Conditions



Parameter	Proposed Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm)
Mobile Phase	Acetonitrile:Water (60:40, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Column Temperature	30 °C
Detector	UV-Vis Detector
Detection Wavelength	254 nm (Requires experimental verification based on UV scan of Diamidafos standard)
Run Time	10 minutes

Experimental ProtocolsPreparation of Standard Solutions

- Primary Stock Solution (1000 μg/mL): Accurately weigh 10 mg of **Diamidafos** analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to achieve concentrations ranging from 0.1 μg/mL to 10 μg/mL.

Sample Preparation (for Fruit and Vegetable Matrices)

- Homogenization: Weigh 10 g of a representative homogenized sample into a 50 mL centrifuge tube.
- Extraction:
 - Add 10 mL of acetonitrile to the centrifuge tube.



- Homogenize for 1 minute using a high-speed homogenizer.
- Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
- Vortex vigorously for 1 minute.
- Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
- Cleanup (Dispersive Solid-Phase Extraction dSPE):
 - Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL dSPE tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of Primary Secondary Amine (PSA) sorbent.
 - Vortex for 30 seconds.
- Final Centrifugation: Centrifuge the dSPE tube at 10,000 rpm for 2 minutes.
- Filtration: Filter the supernatant through a 0.22 μm syringe filter into an HPLC vial for analysis.

Method Validation Parameters (to be determined)

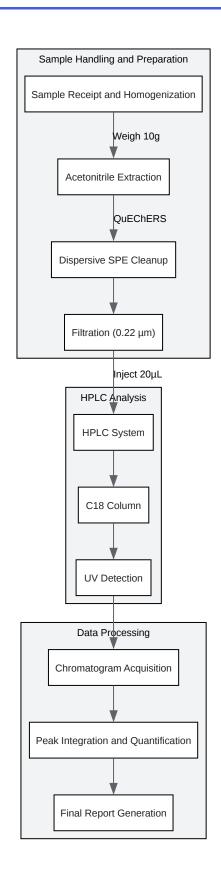
For the method to be considered reliable, a full validation study must be performed. The following parameters should be evaluated according to established guidelines (e.g., ICH, FDA):



Parameter	Description
Specificity	The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
Linearity	The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range	The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy	The closeness of test results obtained by the method to the true value.
Precision	The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD)	The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ)	The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness	A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Workflow





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Caption: Experimental workflow for **Diamidafos** analysis.



Signaling Pathways and Logical Relationships

For the analysis of a small molecule like **Diamidafos** by HPLC, a signaling pathway diagram is not applicable. The logical relationship is a linear workflow as depicted in the experimental workflow diagram above.

Conclusion

This application note provides a detailed, proposed protocol for the analysis of **Diamidafos** using High-Performance Liquid Chromatography with UV detection. The outlined method, based on the physicochemical properties of **Diamidafos** and general procedures for organophosphorus pesticide analysis, offers a solid foundation for researchers to develop and validate a robust and reliable analytical method. It is imperative that a full method validation is conducted to ensure the accuracy, precision, and suitability of this method for its intended purpose in routine analysis.

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